molecular formula C40H84BrN B108522 Tetrakis(decyl)ammonium bromide CAS No. 14937-42-9

Tetrakis(decyl)ammonium bromide

Cat. No.: B108522
CAS No.: 14937-42-9
M. Wt: 659 g/mol
InChI Key: AHNISXOXSNAHBZ-UHFFFAOYSA-M
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Description

Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound known for its cationic surfactant properties. It is commonly used as an ion-pair agent and for the modification of bentonite. This compound has a molecular formula of C40H84NBr and a molecular weight of 659.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(decyl)ammonium bromide is typically synthesized through the quaternization of decylamine with decyl bromide. The reaction involves heating decylamine with decyl bromide in an organic solvent under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(decyl)ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Tetrakis(decyl)ammonium bromide exerts its effects primarily through its cationic surfactant properties. It acts as a phase transfer agent, facilitating the transfer of ions and molecules between different phases. This mechanism is crucial in various chemical reactions, including the synthesis of nanoparticles and the alkylation of pyridine aldoximes and ketoximes .

Comparison with Similar Compounds

Similar Compounds

  • Tetraheptylammonium bromide
  • Tetrapentylammonium bromide
  • Tetrabutylammonium bromide
  • Tetradodecylammonium bromide

Uniqueness

Tetrakis(decyl)ammonium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties and make it particularly effective as a phase transfer catalyst. This distinguishes it from other quaternary ammonium compounds with shorter alkyl chains .

Properties

IUPAC Name

tetrakis-decylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNISXOXSNAHBZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933631
Record name N,N,N-Tris(decyl)decan-1-aminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14937-42-9
Record name Tetradecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14937-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(decyl)ammonium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Tris(decyl)decan-1-aminium bromide
Source EPA DSSTox
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Record name Tetrakis(decyl)ammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tetrakis(decyl)ammonium bromide in chemical analysis?

A: this compound (TDeABr) is often employed as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) techniques. [] Its role stems from its ability to interact with certain analytes, enhancing their separation and detection. For instance, TDeABr is used in the derivatization of bile acids, improving their detection sensitivity in fluorescence-based HPLC methods. []

Q2: How does the alkyl chain length of lipids like this compound affect caffeine detection in taste sensors?

A: Research suggests that the length of the alkyl chain in lipids significantly influences the sensitivity of taste sensors to caffeine. Studies comparing this compound (R10) with other lipids possessing varying alkyl chain lengths (R8, R12, R16) revealed that the electric responses generated by the lipid membranes upon interaction with caffeine were directly related to the alkyl chain length. [] This finding implies that optimizing the lipid composition, particularly the alkyl chain length, can enhance the sensor's sensitivity to caffeine.

Q3: Can you elaborate on the interaction between this compound and caffeine in a taste sensor?

A: While the exact mechanism of interaction requires further investigation, research indicates that caffeine, being an uncharged molecule, interacts more favorably with lipid membranes containing amine compounds like this compound compared to phosphate lipid membranes. [] This suggests a potential role of the amine group in TDeABr in facilitating the interaction with caffeine. Further research exploring the influence of concentration and specific structural features of TDeABr on caffeine interaction could provide valuable insights into optimizing sensor sensitivity.

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